
Naphthalene, 1-(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-(1-methylpropyl)-, also known as 1-(sec-Butyl)naphthalene, is an organic compound with the molecular formula C14H16 and a molecular weight of 184.2768 g/mol It is a derivative of naphthalene, characterized by the presence of a 1-methylpropyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(1-methylpropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of Naphthalene, 1-(1-methylpropyl)- often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(1-methylpropyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium in ethanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitronaphthalene and sulfonaphthalene derivatives.
Scientific Research Applications
Naphthalene, 1-(1-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthalene, 1-(1-methylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membrane permeability, leading to increased nucleotide leakage and cell death . The compound’s effects on other biological systems are still under investigation, with ongoing research aimed at elucidating its molecular targets and pathways .
Comparison with Similar Compounds
Naphthalene, 1-(1-methylpropyl)- can be compared with other similar compounds, such as:
Naphthalene, 1-(2-methylpropyl)-:
Naphthalene, 1-methyl-: This compound has a single methyl group attached to the naphthalene ring, differing in both structure and properties.
Uniqueness
Naphthalene, 1-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its sec-butyl group provides different steric and electronic effects compared to other alkyl-substituted naphthalenes, influencing its reactivity and applications .
Properties
CAS No. |
1680-58-6 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-butan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16/c1-3-11(2)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,3H2,1-2H3 |
InChI Key |
NDLQGVXBUFZFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







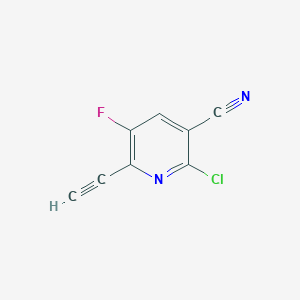
![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
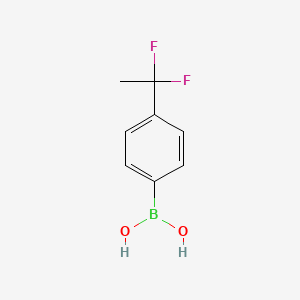

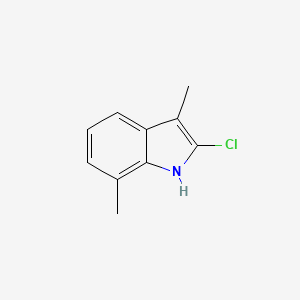
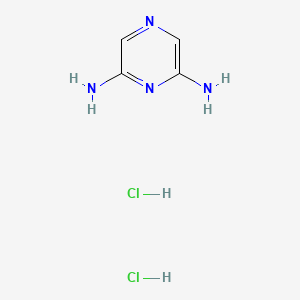
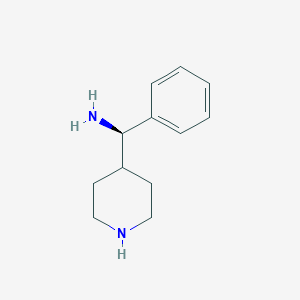

![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)
